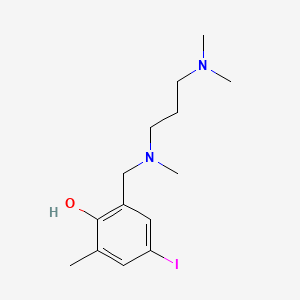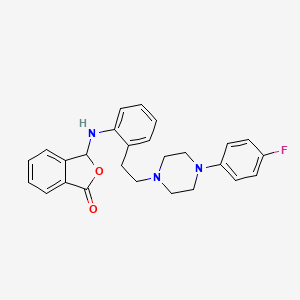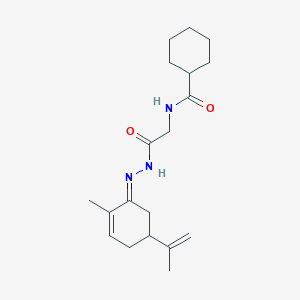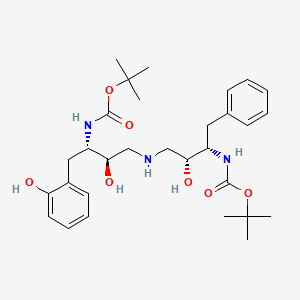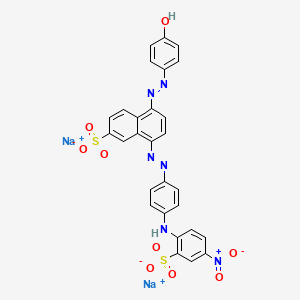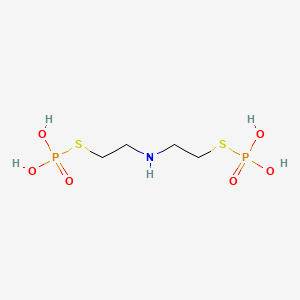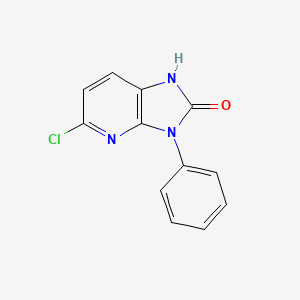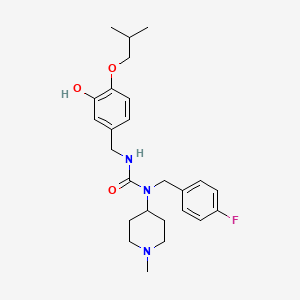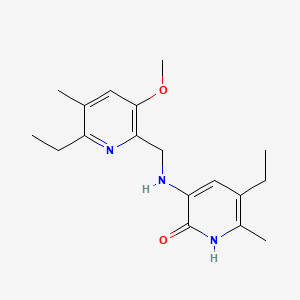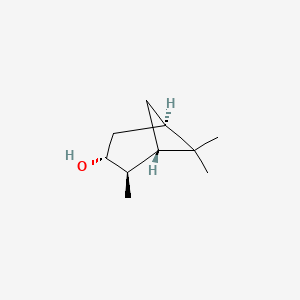
(-)-Pinocampheol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its distinctive aroma and potential therapeutic properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it optically active. The “(-)” prefix indicates that it is the levorotatory enantiomer, which rotates plane-polarized light to the left.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pinocampheol typically involves the reduction of pinocamphone, a ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants like pine and eucalyptus. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Pinocampheol can undergo oxidation reactions to form pinocamphone or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Pinocamphone
Reduction: More saturated alcohols
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is often tested in vitro to evaluate its effectiveness against various pathogens and inflammatory markers.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in aromatherapy and as a natural remedy for respiratory conditions. Its pleasant aroma and potential health benefits make it a popular ingredient in essential oils and natural health products.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its distinct aroma makes it a valuable component in perfumes, cosmetics, and food products.
Wirkmechanismus
The mechanism of action of (-)-Pinocampheol involves its interaction with various molecular targets in the body. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Vergleich Mit ähnlichen Verbindungen
(-)-Menthol: Another monoterpenoid alcohol with a similar structure but different aroma and therapeutic properties.
(-)-Borneol: A related compound with similar uses in traditional medicine and aromatherapy.
(-)-Isopinocampheol: An isomer of (-)-Pinocampheol with slight differences in structure and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the distinct aroma it imparts. Its combination of antimicrobial, anti-inflammatory, and aromatic properties sets it apart from other similar compounds, making it a versatile and valuable substance in various fields.
Eigenschaften
CAS-Nummer |
35997-96-7 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
InChI-Schlüssel |
REPVLJRCJUVQFA-LURQLKTLSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
Kanonische SMILES |
CC1C2CC(C2(C)C)CC1O |
melting_point |
67 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


